Benzoic acid;3-hydroperoxybutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;3-hydroperoxybutan-1-ol is a compound that combines the properties of benzoic acid and 3-hydroperoxybutan-1-ol. Benzoic acid is a well-known carboxylic acid widely used as a food preservative and in the manufacture of various cosmetics, dyes, plastics, and insect repellents . 3-hydroperoxybutan-1-ol, on the other hand, is a hydroperoxide derivative of butanol, which is less commonly encountered but has interesting chemical properties due to the presence of the hydroperoxy group.
Preparation Methods
The synthesis of benzoic acid;3-hydroperoxybutan-1-ol can be achieved through various synthetic routes. One common method involves the esterification of benzoic acid with 3-hydroperoxybutan-1-ol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the ester bond .
Industrial production methods for benzoic acid typically involve the partial oxidation of toluene with oxygen in the presence of cobalt or manganese naphthenates as catalysts . The production of 3-hydroperoxybutan-1-ol can be achieved through the hydroperoxidation of butanol using hydrogen peroxide as the oxidizing agent.
Chemical Reactions Analysis
Benzoic acid;3-hydroperoxybutan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The hydroperoxy group in 3-hydroperoxybutan-1-ol makes it susceptible to oxidation reactions, where it can be converted to the corresponding alcohol or ketone. Common reagents for these reactions include hydrogen peroxide and various metal catalysts .
In substitution reactions, the benzoic acid moiety can undergo electrophilic aromatic substitution, where the hydrogen atoms on the benzene ring are replaced by other substituents. This can be achieved using reagents such as halogens, nitrating agents, and sulfonating agents .
Scientific Research Applications
Benzoic acid;3-hydroperoxybutan-1-ol has several scientific research applications. In chemistry, it is used as a reagent in organic synthesis, particularly in the preparation of various esters and other derivatives. In biology and medicine, benzoic acid derivatives are known for their antimicrobial properties and are used in the formulation of preservatives and antiseptics .
In industry, benzoic acid derivatives are used as corrosion inhibitors for stainless steel, where they help enhance the corrosion resistance of the metal . The hydroperoxy group in 3-hydroperoxybutan-1-ol also makes it useful in polymerization reactions, where it can act as an initiator for the formation of polymers .
Mechanism of Action
The mechanism of action of benzoic acid;3-hydroperoxybutan-1-ol involves the interaction of its functional groups with various molecular targets. The benzoic acid moiety can inhibit the growth of microorganisms by disrupting their metabolic processes. It is conjugated to glycine in the liver and excreted as hippuric acid .
The hydroperoxy group in 3-hydroperoxybutan-1-ol can undergo homolytic cleavage to generate free radicals, which can initiate polymerization reactions or participate in oxidation processes. These free radicals can react with other molecules, leading to the formation of new chemical bonds and the generation of various products .
Comparison with Similar Compounds
Benzoic acid;3-hydroperoxybutan-1-ol can be compared with other similar compounds such as 3,4-dihydroxybenzoic acid, para-hydroxybenzoic acid, and 2-((3-(chloromethyl)-benzoyl)oxy)benzoic acid . These compounds share some structural similarities with this compound but differ in their functional groups and chemical properties.
For example, 3,4-dihydroxybenzoic acid and para-hydroxybenzoic acid have hydroxyl groups attached to the benzene ring, which makes them more hydrophilic and capable of forming hydrogen bonds.
This compound is unique due to the presence of both the benzoic acid and hydroperoxybutan-1-ol moieties, which confer a combination of antimicrobial, oxidative, and polymerization properties.
Properties
CAS No. |
830345-65-8 |
---|---|
Molecular Formula |
C11H16O5 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
benzoic acid;3-hydroperoxybutan-1-ol |
InChI |
InChI=1S/C7H6O2.C4H10O3/c8-7(9)6-4-2-1-3-5-6;1-4(7-6)2-3-5/h1-5H,(H,8,9);4-6H,2-3H2,1H3 |
InChI Key |
NRYJFKLAKZSIIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)OO.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.